molecular formula C14H13FN2O B2754258 5-Fluoro-2-(methylamino)-N-phenylbenzamide CAS No. 1510796-62-9

5-Fluoro-2-(methylamino)-N-phenylbenzamide

Cat. No.: B2754258
CAS No.: 1510796-62-9
M. Wt: 244.269
InChI Key: RLZIRFMZCFLDNU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylamino)-N-phenylbenzamide is an organic compound with a complex structure that includes a fluorine atom, a methylamino group, and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylamino)-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methylamine under reducing conditions to form the corresponding amine. This intermediate is then coupled with phenyl isocyanate to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the nitro group in the precursor stages, converting it to an amine.

    Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Fluoro-2-(methylamino)-N-phenylbenzamide is used as a building block for the synthesis of more complex molecules

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity. The methylamino group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    5-Fluoro-2-methylaniline: Shares the fluorine and methyl groups but lacks the amide functionality.

    N-Phenylbenzamide: Lacks the fluorine and methylamino groups, making it less reactive in certain chemical reactions.

    2-(Methylamino)-N-phenylbenzamide: Similar structure but without the fluorine atom, affecting its chemical properties and reactivity.

Uniqueness: 5-Fluoro-2-(methylamino)-N-phenylbenzamide is unique due to the presence of both the fluorine atom and the methylamino group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methylamino group provides additional sites for interaction with molecular targets.

Properties

IUPAC Name

5-fluoro-2-(methylamino)-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZIRFMZCFLDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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